molecular formula C14H12Cl2O2 B6381980 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% CAS No. 1261956-49-3

2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95%

Cat. No. B6381980
CAS RN: 1261956-49-3
M. Wt: 283.1 g/mol
InChI Key: YXNRIMHOXLZMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% (2C5CEP95) is a chlorinated phenol compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 85-87°C. It has a molecular weight of 246.09 g/mol and a density of 1.3 g/cm3. 2C5CEP95 is soluble in water, ethanol, and methanol, and insoluble in ether and chloroform. 2C5CEP95 is used in a variety of scientific research applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is an effective catalyst in organic reactions, due to its ability to form strong bonds with other molecules. It has been shown to catalyze the formation of a variety of organic compounds, including alcohols, aldehydes, ketones, and carboxylic acids. 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% can also act as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to form strong bonds with other molecules and facilitate the formation of organic compounds.
Biochemical and Physiological Effects
2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial and antifungal activity, and can inhibit the growth of a variety of bacteria and fungi. 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% has also been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to increased levels of acetylcholine in the brain, which has been linked to improved memory and learning.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and can be stored for long periods of time without significant degradation. It is also relatively inexpensive, and can be easily synthesized in a laboratory setting. However, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% can be toxic if ingested, and should be handled with care in the laboratory. Additionally, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is not soluble in some solvents, and can be difficult to work with in certain applications.

Future Directions

The use of 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential application is in the synthesis of new pharmaceuticals and active ingredients. 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% could also be used in the synthesis of new materials, such as polymers materials, dyes, and photoresists. Additionally, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% could be used in the development of new catalysts for organic reactions, and in the development of new methods for the synthesis of organic compounds. Finally, 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% could be used in the development of new drugs and treatments for a variety of diseases and conditions.

Synthesis Methods

2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 2-chloro-4-ethoxyphenol with thionyl chloride to form the corresponding chloro-derivative. The second step involves the reaction of the chloro-derivative with sodium hydroxide to form 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95%. The synthesis of 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is a simple and efficient process that can be carried out in a laboratory setting.

Scientific Research Applications

2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% is used in a variety of scientific research applications, including in the synthesis of other compounds, as a catalyst in organic reactions, and in the synthesis of pharmaceuticals and other active ingredients. 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% has also been used in the synthesis of polymers materials, such as polyurethanes and polyesters. 2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95% has also been used in the synthesis of dyes and other pigments, as well as in the synthesis of photoresists, which are used in the manufacture of semiconductor devices.

properties

IUPAC Name

2-chloro-5-(2-chloro-4-ethoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O2/c1-2-18-10-4-5-11(13(16)8-10)9-3-6-12(15)14(17)7-9/h3-8,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNRIMHOXLZMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686141
Record name 2',4-Dichloro-4'-ethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol

CAS RN

1261956-49-3
Record name 2',4-Dichloro-4'-ethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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